Head-to-Head Comparison of % Inhibition Against Recombinant TcNTPDase1 at 100 µM
In a single-study direct comparison using recombinant TcNTPDase1, compound 16 (TcNTPDase1-IN-1) at 100 µM inhibited enzyme activity by 94%, while the parent flavonoid quercetin, the natural derivative miquelianin, and the synthetic intermediate compound 14 each showed inhibition close to 50% [1]. This intra-experiment design eliminates inter-laboratory variability and provides a robust head-to-head differentiation.
| Evidence Dimension | % Inhibition of recombinant TcNTPDase1 at fixed compound concentration |
|---|---|
| Target Compound Data | 94% inhibition at 100 µM |
| Comparator Or Baseline | Quercetin: ~50% inhibition; Miquelianin: ~50% inhibition; Compound 14: ~50% inhibition (all at 100 µM) |
| Quantified Difference | ~1.88-fold higher inhibition (94% vs ~50%) |
| Conditions | Recombinant TcNTPDase1 enzyme assay with UDP substrate; compound concentration 100 µM |
Why This Matters
This approximately two-fold increase in inhibitory efficacy distinguishes TcNTPDase1-IN-1 from its closest natural and synthetic relatives, justifying its selection as the lead scaffold for further medicinal chemistry optimization.
- [1] Ribeiro, I.C., de Moraes, J.V.B., Mariotini-Moura, C. et al. Synthesis of new non-natural L-glycosidic flavonoid derivatives and their evaluation as inhibitors of Trypanosoma cruzi ecto-nucleoside triphosphate diphosphohydrolase 1 (TcNTPDase1). Purinergic Signalling 20, 399–419 (2024). https://doi.org/10.1007/s11302-023-09974-7 View Source
